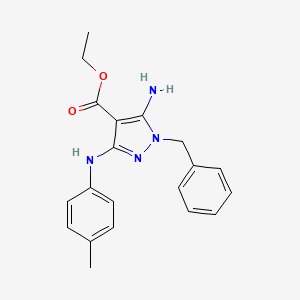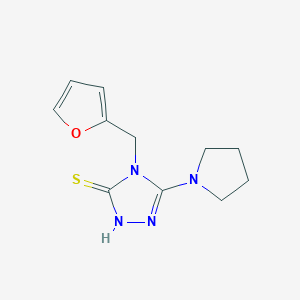
Methyl 3-(6-chloropyridin-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(6-chloropyridin-3-yl)propanoate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-chloropyridin-3-yl)propanoate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Another method involves the use of 6-chloropyridine-3-carboxylic acid chloride, which reacts with methanol under basic conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(6-chloropyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 6-chloropyridine-3-carboxylic acid.
Reduction: Formation of 3-(6-chloropyridin-3-yl)propanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(6-chloropyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(6-chloropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2-chloropyridin-3-yl)propanoate
- Methyl 5-(2-chloropyridin-3-yl)pentanoate
Comparison
Methyl 3-(6-chloropyridin-3-yl)propanoate is unique due to the position of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.
Propiedades
IUPAC Name |
methyl 3-(6-chloropyridin-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2,4,6H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEUMGWVPBDAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Benzyl-N-(8-oxaspiro[4.5]decan-4-yl)prop-2-enamide](/img/structure/B2848589.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2848590.png)

![tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamatehydrochloride](/img/structure/B2848592.png)
![3-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2848593.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride](/img/structure/B2848595.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2848597.png)
![2-Cyano-N-furan-2-ylmethyl-3-[1-(4-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-acrylamide](/img/structure/B2848599.png)
![5-(4-fluorophenyl)-1-(3-methoxybenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2848601.png)
